molecular formula C7H8N4O3 B6280817 ethyl 3-(azidomethyl)-1,2-oxazole-5-carboxylate CAS No. 401512-83-2

ethyl 3-(azidomethyl)-1,2-oxazole-5-carboxylate

Cat. No.: B6280817
CAS No.: 401512-83-2
M. Wt: 196.2
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Description

Ethyl 3-(azidomethyl)-1,2-oxazole-5-carboxylate is a chemical compound that belongs to the class of azides and oxazoles It is characterized by the presence of an azidomethyl group attached to the oxazole ring, which is further substituted with an ethyl ester group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(azidomethyl)-1,2-oxazole-5-carboxylate typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as α-haloketones and nitriles.

    Introduction of the Azidomethyl Group: The azidomethyl group is introduced via nucleophilic substitution reactions using sodium azide or other azide sources.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The azidomethyl group can undergo oxidation to form nitro or nitrile derivatives.

    Reduction: Reduction of the azide group can yield amines or amides.

    Substitution: The azidomethyl group can participate in substitution reactions, forming various substituted oxazoles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation Products: Nitro or nitrile derivatives.

    Reduction Products: Amines or amides.

    Substitution Products: Substituted oxazoles with various functional groups.

Scientific Research Applications

Ethyl 3-(azidomethyl)-1,2-oxazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Medicine: Investigated for its role in drug discovery and development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of ethyl 3-(azidomethyl)-1,2-oxazole-5-carboxylate involves its reactivity due to the presence of the azide group. The azide group can undergo cycloaddition reactions, forming triazoles, which are important in click chemistry. The oxazole ring can interact with various biological targets, potentially leading to bioactive properties.

Comparison with Similar Compounds

  • Ethyl 3-(azidomethyl)-1,2-oxazole-4-carboxylate
  • Ethyl 3-(azidomethyl)-1,2-thiazole-5-carboxylate
  • Ethyl 3-(azidomethyl)-1,2-oxadiazole-5-carboxylate

Uniqueness: Ethyl 3-(azidomethyl)-1,2-oxazole-5-carboxylate is unique due to its specific substitution pattern and the presence of both azide and ester functional groups

Properties

CAS No.

401512-83-2

Molecular Formula

C7H8N4O3

Molecular Weight

196.2

Purity

95

Origin of Product

United States

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